

An In-depth Technical Guide to TAT (47-57) TAMRA-Labeled Peptide

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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

Cat. No.: B12388509

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the TAT (47-57) TAMRA-labeled peptide, a vital tool in cellular and molecular biology. We will delve into its core properties, mechanisms of action, and provide detailed experimental protocols for its application in research settings.

Core Concepts: The Peptide and the Label

The TAT (47-57) TAMRA-labeled peptide is a conjugate molecule composed of two key functional parts: the TAT (47-57) peptide sequence and the TAMRA fluorescent dye.

1.1. TAT (47-57): A Cell-Penetrating Peptide

Derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus type 1 (HIV-1), the TAT (47-57) peptide is a well-characterized cell-penetrating peptide (CPP).[1][2] Its amino acid sequence is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR).[2] This arginine-rich sequence imparts a strong positive charge to the peptide, which is crucial for its ability to traverse cellular membranes.[3] This property allows it to be used as a vehicle to deliver a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells.[1][4]

1.2. TAMRA: A Versatile Fluorophore

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorescent dye belonging to the rhodamine family.[5][6] It is widely used for labeling peptides and other biomolecules.[7][8] Its spectral properties make it easily detectable with standard fluorescence microscopy and flow cytometry equipment.[5][9]

Quantitative Data on Cellular Uptake

The efficiency of cellular uptake of TAT (47-57) can vary depending on the cell type, peptide concentration, and incubation time. The following tables summarize key quantitative data from published studies.

Property	Value	Source
Amino Acid Sequence	H-YGRKKRRQRRR-OH	[2]
Molecular Formula	C64H118N32O14	[2]
Molecular Weight	1559.82 g/mol	[2]
Theoretical pI	12.71	[2]

Table 1: Physicochemical Properties of TAT (47-57) Peptide

Property	Value	Source
Excitation Maximum (λ_{ex})	~555 nm	[5]
Emission Maximum (λ_{em})	~580 nm	[5]
Molar Extinction Coefficient	~90,000 M ⁻¹ cm ⁻¹	[5]
Quantum Yield	0.3–0.5	[5]

Table 2: Spectral Properties of TAMRA

Cell Line	Peptide Concentration	Incubation Time	Uptake Efficiency (Relative to other CPPs)	Source
HeLa	Not specified	1-3 hours	Lower than Antennapedia and Polyarginine	[10]
A549	Not specified	1-3 hours	Lower than Antennapedia and Polyarginine	[10]
CHO	Not specified	1-3 hours	Lower than Antennapedia and Polyarginine	[10]

Table 3: Comparative Cellular Uptake of Unconjugated TAT Peptide

Mechanism of Cellular Entry

The cellular uptake of the TAT (47-57) peptide is a complex process that can occur through multiple pathways. The primary mechanisms are endocytosis and direct translocation.

3.1. Endocytosis

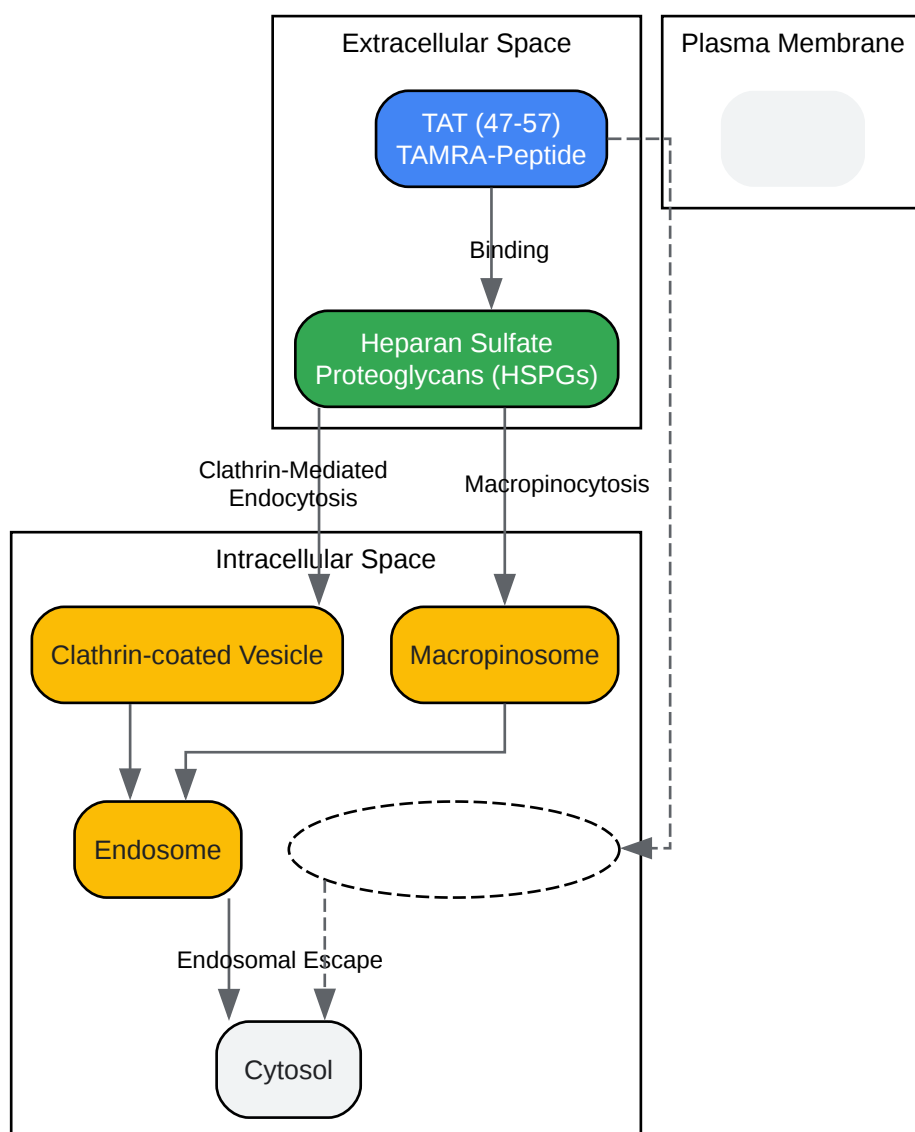
Endocytosis is an active, energy-dependent process where the cell engulfs extracellular material. For the TAT peptide, this process is often initiated by the interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[\[1\]](#)[\[5\]](#) This interaction can trigger different forms of endocytosis:

- **Clathrin-Mediated Endocytosis:** This pathway involves the formation of clathrin-coated pits that invaginate and pinch off to form vesicles containing the peptide.[\[5\]](#)[\[11\]](#)
- **Macropinocytosis:** This process involves the formation of large, irregular vesicles called macropinosomes, which engulf the peptide along with extracellular fluid.[\[12\]](#)

The involvement of small GTPases, such as those from the Rho family (e.g., Rac1, RhoA, Cdc42), is crucial for the cytoskeletal rearrangements, particularly actin polymerization, required for these endocytic processes.[9][13]

3.2. Direct Translocation

At higher concentrations, the TAT peptide is thought to be able to directly penetrate the cell membrane.[12] This process is less well understood but is believed to involve the formation of transient pores or the destabilization of the lipid bilayer, allowing the peptide to enter the cytoplasm directly.[11]



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Cellular uptake pathways of TAT (47-57) peptide.

Experimental Protocols

The following are detailed protocols for studying the cellular uptake of TAT (47-57) TAMRA-labeled peptide using fluorescence microscopy and flow cytometry.

4.1. Fluorescence Microscopy

This protocol allows for the visualization of the intracellular localization of the peptide.

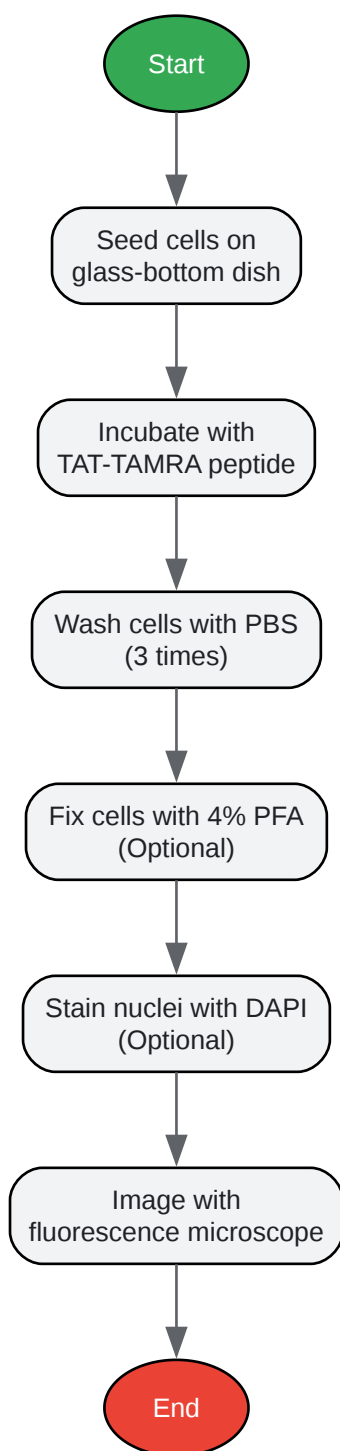
Materials:

- TAT (47-57) TAMRA-labeled peptide
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA) for fixation
- DAPI for nuclear staining
- Glass-bottom dishes or coverslips
- Fluorescence microscope

Procedure:

- **Cell Seeding:** Seed cells (e.g., HeLa, HEK293) onto glass-bottom dishes or coverslips and culture overnight to allow for attachment.
- **Peptide Incubation:** Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in serum-free cell culture medium at the desired concentration (e.g., 1-10 μ M).

- Remove the culture medium from the cells and wash once with PBS.
- Add the peptide solution to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.
- Washing: After incubation, remove the peptide solution and wash the cells three times with PBS to remove any peptide that is not internalized.
- Fixation (Optional): To fix the cells, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.
- Staining: If desired, stain the cell nuclei by incubating with a DAPI solution for 5-10 minutes. Wash twice with PBS.
- Imaging: Mount the coverslips or view the dishes directly using a fluorescence microscope equipped with appropriate filters for TAMRA (Ex/Em: ~555 nm/~580 nm) and DAPI (if used).



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Workflow for fluorescence microscopy analysis.

4.2. Flow Cytometry

This protocol provides a quantitative analysis of peptide uptake across a cell population.

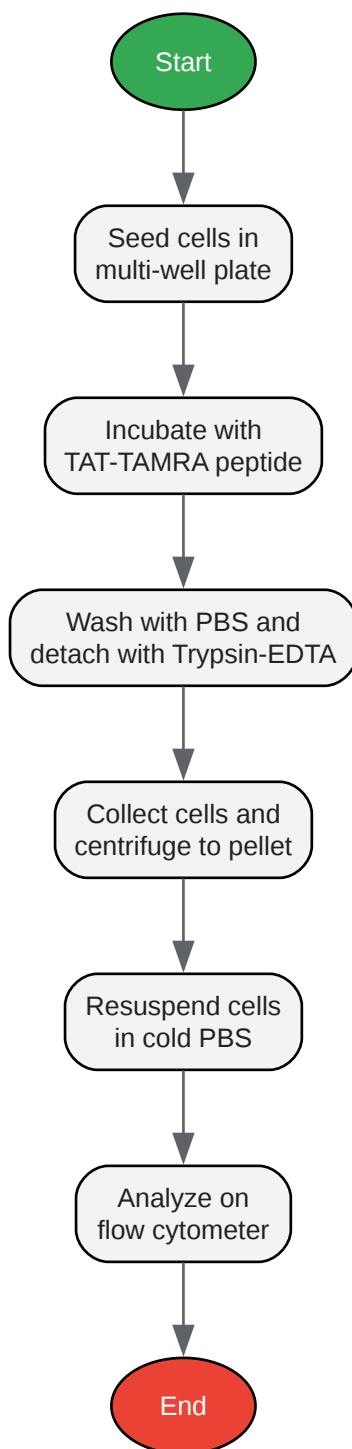
Materials:

- TAT (47-57) TAMRA-labeled peptide
- Cell culture medium
- FBS
- PBS
- Trypsin-EDTA
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a multi-well plate and culture until they reach approximately 80-90% confluency.
- Peptide Incubation: Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in serum-free medium at various concentrations.
- Remove the culture medium, wash cells once with PBS, and add the peptide solutions. Incubate for the desired time at 37°C.
- Cell Detachment: After incubation, wash the cells three times with PBS. Detach the cells using Trypsin-EDTA.
- Cell Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to flow cytometry tubes.
- Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspension: Resuspend the cell pellet in cold PBS.

- Analysis: Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence in the appropriate channel (e.g., PE or a similar channel).



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Workflow for flow cytometry analysis.

Conclusion

The TAT (47-57) TAMRA-labeled peptide is a powerful and versatile tool for researchers in various fields. Its ability to efficiently enter cells and its bright fluorescence make it ideal for studying cellular processes, developing drug delivery systems, and visualizing intracellular events. This guide provides the foundational knowledge and practical protocols to effectively utilize this valuable research reagent.

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